GNF-5837 is a potent, selective, and orally bioavailable pan-tropomyosin receptor kinase (TRK) inhibitor. [] Discovered through screening the Genentech (GNF) kinase collection, it exhibits inhibitory activity against TRKA, TRKB, and TRKC receptors. [] GNF-5837 serves as a valuable tool in scientific research to investigate the role of TRK signaling in various biological processes, particularly in cancer development and progression. [, ]
GNF-5837 primarily exerts its effects by inhibiting TRK receptors, a family of tyrosine kinases. [] This inhibition disrupts downstream signaling pathways, including PI3K-Akt-mTOR and Ras-Raf-MEK-ERK, leading to:
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: